molecular formula C22H28N2O B2693509 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole CAS No. 871562-40-2

2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole

Cat. No.: B2693509
CAS No.: 871562-40-2
M. Wt: 336.479
InChI Key: VKXIZKWSHIIODK-UHFFFAOYSA-N
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Description

2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole is a benzodiazole derivative featuring a methyl-substituted benzodiazole core linked via a butyl chain to a substituted phenoxy group. This compound is structurally characterized by its 1,3-benzodiazole scaffold, which is substituted at the 1-position with a 4-[5-methyl-2-(propan-2-yl)phenoxy]butyl chain and at the 2-position with a methyl group. The presence of the phenoxy-butyl chain introduces steric bulk and lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-methyl-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16(2)19-12-11-17(3)15-22(19)25-14-8-7-13-24-18(4)23-20-9-5-6-10-21(20)24/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXIZKWSHIIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the phenoxybutyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits properties that make it a candidate for pharmaceutical development. Its structural characteristics suggest potential biological activities, particularly in the areas of:

  • Anticancer Activity : Preliminary studies indicate that benzodiazole derivatives can inhibit cancer cell proliferation. The specific structural modifications in 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : Research has shown that benzodiazole compounds can possess antimicrobial activity. The presence of the phenoxy group may contribute to this property, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies

  • Anticancer Research : A study published in Medicinal Chemistry highlighted the synthesis of similar benzodiazole derivatives and their cytotoxic effects on various cancer cell lines. The findings suggest that modifications to the benzodiazole core can lead to enhanced anticancer activity .
  • Antimicrobial Evaluation : Another research article explored the antimicrobial efficacy of benzodiazole derivatives. The study found that compounds with similar structural motifs exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating potential for this compound in treating infections .

Material Science Applications

In material science, the compound's unique structure allows for its use in synthesizing advanced materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its phenoxy group can facilitate interactions with other polymer components.
  • Coatings and Additives : Due to its potential antioxidant properties, it could be utilized as an additive in coatings to improve durability and resistance to degradation from environmental factors.

Chemical Intermediate

The compound can serve as a valuable intermediate in organic synthesis:

  • Synthesis of Novel Compounds : Its functional groups allow for further chemical modifications, leading to the synthesis of new derivatives with tailored properties for specific applications.

Data Table: Properties and Potential Applications

PropertyDescriptionApplication Area
Anticancer ActivityInhibits proliferation of cancer cellsPharmaceutical Development
Antimicrobial ActivityEffective against various bacteriaAntibiotic Development
Thermal StabilityHigh thermal resistanceMaterial Science
Chemical ReactivityVersatile functional groups for synthesisOrganic Synthesis

Mechanism of Action

The mechanism of action of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related benzodiazole/benzimidazole derivatives, highlighting key differences in substituents, physical properties, and bioactivities:

Compound Key Substituents Melting Point Reported Bioactivity Source
Target: 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole 2-methyl, 4-[5-methyl-2-(propan-2-yl)phenoxy]butyl Not reported Not explicitly stated; inferred potential for enzyme/receptor modulation
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Bromophenyl-thiazole, triazole, phenoxymethyl-benzodiazole Not reported Demonstrated binding to α-glucosidase active site; potential antidiabetic activity
Lansoprazole sulfone Sulfonyl, trifluoroethoxy-pyridinyl, methyl-benzimidazole Not reported Proton pump inhibitor metabolite; used in gastrointestinal disorders
Phthalimide analog 6r (2-(1-(1-((1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methylbutyl)-5-methylisoindoline-1,3-dione) Difluorophenyl-triazole, isoindoline-dione 89–91°C Antischistosomal activity; IC₅₀ values comparable to praziquantel
2-Phenoxymethylbenzimidazole 78 Phenoxymethyl, substituted benzimidazole Not reported Broad-spectrum antimicrobial and anti-inflammatory activities

Structural and Functional Insights:

Substituent Effects on Bioactivity: The target compound’s 4-[5-methyl-2-(propan-2-yl)phenoxy]butyl chain enhances lipophilicity compared to simpler phenoxymethyl groups (e.g., compound 78 in ). This may improve membrane permeability but reduce solubility. Triazole-thiazole acetamide derivatives (e.g., 9c) exhibit α-glucosidase inhibition due to their planar triazole-thiazole moieties, which facilitate hydrogen bonding with enzyme active sites . The absence of such groups in the target compound suggests divergent mechanisms of action.

Physical Properties: Phthalimide analogs (e.g., 6r) with fluorinated aryl groups exhibit lower melting points (89–91°C) compared to non-fluorinated derivatives, likely due to reduced crystallinity from fluorine’s electron-withdrawing effects .

Pharmacological Profiles :

  • Lansoprazole sulfone (a benzimidazole derivative) targets H⁺/K⁺-ATPase, whereas the target compound’s lack of sulfonyl or pyridinyl groups implies a distinct therapeutic niche .
  • Compound 9c ’s α-glucosidase inhibition contrasts with the antischistosomal activity of phthalimide analogs (e.g., 6r), highlighting the benzodiazole scaffold’s versatility .

Research Findings and Implications

  • Synthetic Flexibility: The benzodiazole core allows modular substitution, enabling tailored bioactivity. For example, triazole-thiazole hybrids (e.g., 9a–9e) are synthesized via click chemistry, while phenoxymethyl derivatives (e.g., 78) use acid-catalyzed condensations .
  • Biological Relevance : Fluorinated derivatives (e.g., 6r) show enhanced bioactivity due to improved metabolic stability and target affinity, suggesting that introducing halogens into the target compound could optimize efficacy .
  • Unresolved Questions : The target compound’s exact biological targets and pharmacokinetic data (e.g., solubility, half-life) remain uncharacterized in the literature, warranting further study.

Biological Activity

2-Methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodiazole core, which is known for its diverse biological activities. The presence of substituents such as the phenoxy and isopropyl groups may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as inhibitors of specific enzymes, particularly those involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing neurotransmission and other physiological processes.

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that benzodiazole derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary data indicate that this compound could inhibit cancer cell proliferation, particularly in specific types of tumors.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that similar benzodiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with IC50 values in the low micromolar range .
  • Investigation into Anticancer Effects : Research conducted on a series of benzodiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For example, the introduction of specific alkyl groups improved the selectivity towards cancer cells while reducing toxicity to normal cells .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the efficacy of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly enhance biological activity. For instance, substituents that increase lipophilicity tend to improve cellular uptake and bioavailability.

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